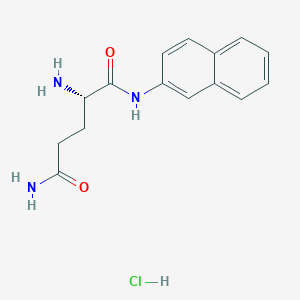

(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride

Vue d'ensemble

Description

(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C15H18ClN3O2 and its molecular weight is 307.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

L-Glutamine alpha-(beta-naphthyl)amide hydrochloride, also known as H-Gln-NA HCl, primarily targets l-glutaminases . These enzymes catalyze the cleavage of the gamma-amido bond of l-glutamine residues .

Mode of Action

The compound interacts with its target enzymes by serving as a substrate. The l-glutaminases catalyze the cleavage of the gamma-amido bond of l-glutamine residues, producing ammonia and l-glutamate .

Biochemical Pathways

The action of H-Gln-NA HCl affects the glutamine metabolic pathway . Glutamine can be used as a nitrogen donor in the biosynthesis of many compounds, including other amino acids, purines, and pyrimidines . It also improves nicotinamide adenine dinucleotide (NAD) redox potential .

Pharmacokinetics

L-Glutamine is known to be well-absorbed and distributed throughout the body .

Result of Action

The cleavage of the gamma-amido bond of l-glutamine residues results in the production of ammonia and l-glutamate . This can have various effects at the molecular and cellular levels, depending on the context. For example, in the context of nutrition, L-Glutamine is used for nutritional supplementation and for treating dietary shortage or imbalance .

Analyse Biochimique

Biochemical Properties

Glutaminases catalyze the cleavage of the gamma-amido bond of L-glutamine residues, producing ammonia and L-glutamate . This interaction is fundamental to various biochemical processes, including the production of amino acids, nucleotides, and other substances that facilitate cellular proliferation .

Cellular Effects

The effects of L-Glutamine alpha-(beta-naphthyl)amide hydrochloride on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in tumor cells, the metabolism of glutamine is intricately linked to the survival and progression of cancer cells .

Molecular Mechanism

The molecular mechanism of action of L-Glutamine alpha-(beta-naphthyl)amide hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), this compound has been synthesized with high yield and regioselectivity .

Metabolic Pathways

L-Glutamine alpha-(beta-naphthyl)amide hydrochloride is involved in the glutamine metabolic pathway . This pathway is crucial for the production of amino acids, fatty acids, nucleotides, and more . The compound’s interactions with enzymes or cofactors within this pathway could also influence metabolic flux or metabolite levels .

Activité Biologique

(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride, a compound with significant biological activity, has garnered attention for its potential therapeutic applications and interactions with various biological pathways. This article explores its synthesis, mechanism of action, biological effects, and relevant case studies.

The synthesis of this compound typically involves multiple steps:

- Formation of Naphthalen-2-yl Intermediate : This is achieved through organic reactions such as Friedel-Crafts acylation or alkylation.

- Coupling with Pentanediamide : The naphthalen-2-yl intermediate is coupled with pentanediamide using coupling reagents like EDCI or DCC to form the amide bond.

- Introduction of the Amino Group : A nucleophilic substitution reaction introduces the amino group, completing the synthesis.

The mechanism of action of this compound involves its interaction with specific molecular targets:

- Enzyme Interaction : The compound can bind to enzymes or receptors, modulating their activity. It may act as an inhibitor by mimicking the transition state of enzyme-substrate complexes.

- Biochemical Pathways : It influences cellular processes such as apoptosis, inflammation, and oxidative stress by interacting with signaling pathways.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Enzyme Inhibition

The compound has been identified as a potential inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it targets L-glutaminases, catalyzing the cleavage of gamma-amido bonds in L-glutamine residues, leading to the production of ammonia and L-glutamate.

Cellular Effects

Research indicates that this compound can significantly impact cellular functions by altering gene expression and influencing cell signaling pathways. Its effects on cellular metabolism are diverse and noteworthy .

Study on Enzyme Inhibition

In a study investigating the inhibition of N-acylethanolamine acid amidase (NAAA), compounds similar to this compound demonstrated significant inhibitory activity. The study found that certain structural modifications enhanced potency against NAAA, suggesting a structure-activity relationship that could be applied to optimize similar compounds for therapeutic use .

Neuroprotective Applications

Another case study explored the neuroprotective properties of related compounds derived from spider venom. These compounds exhibited low molecular mass components that could provide insights into developing neuroprotective agents. Although not directly involving this compound, this research underscores the potential for similar chemical structures in neuroprotection .

Summary Table of Biological Activities

Applications De Recherche Scientifique

Enzyme Inhibition Studies

(S)-2-Amino-N1-(naphthalen-2-yl)pentanediamide hydrochloride has been studied for its potential as an enzyme inhibitor. For instance, research has shown that it can inhibit N-acylethanolamine acid amidase (NAAA), suggesting its utility in modulating metabolic pathways . The structure-activity relationship (SAR) studies indicate that specific modifications can enhance its inhibitory potency against various enzymes involved in metabolic processes.

Neuroprotective Research

Compounds related to this compound have been explored for neuroprotective properties. A study highlighted the potential of similar chemical structures derived from natural sources, such as spider venom, to protect neuronal cells from damage. While this compound was not directly tested, its structural similarities suggest that it may also exhibit neuroprotective effects.

Cancer Therapeutics

The compound's ability to influence cellular signaling pathways positions it as a candidate for cancer therapeutics. Research into receptor-targeting peptides has demonstrated that modifications to naphthalene-based compounds can enhance their efficacy in targeting cancer cells . The incorporation of this compound into such frameworks could potentially lead to novel treatments for various cancers.

Case Study 1: Inhibition of L-glutaminases

In a study focused on the inhibition of L-glutaminases, this compound was evaluated alongside other related compounds. The results indicated a significant reduction in enzyme activity, highlighting the compound's potential as a therapeutic agent in conditions where glutamine metabolism is altered .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis revealed that modifications to the naphthalene moiety could enhance the biological activity of related compounds. This finding emphasizes the importance of chemical structure in determining the efficacy of enzyme inhibitors and suggests avenues for further development of this compound derivatives .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits L-glutaminases and N-acylethanolamine acid amidase |

| Neuroprotection | Potential protective effects on neuronal cells |

| Cancer Therapeutics | Modulates cellular signaling pathways relevant to cancer treatment |

Propriétés

IUPAC Name |

(2S)-2-amino-N-naphthalen-2-ylpentanediamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2.ClH/c16-13(7-8-14(17)19)15(20)18-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9,13H,7-8,16H2,(H2,17,19)(H,18,20);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSGKEUSDVCMPLI-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201988-95-6 | |

| Record name | 201988-95-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.